Molecular Weight and Lipophilicity Differentiation vs. 2-Cyclopropylpyrimidin-4-amine
2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine exhibits a molecular weight of 163.22 Da, representing a +20.8% increase over 2-cyclopropylpyrimidin-4-amine (135.17 Da) due to the gem-dimethyl substitution . The calculated lipophilicity (XLogP3) of the cyclopropyl analog is 0.4 [1]; application of the established methylene π-contribution of +0.5 logP units per aliphatic carbon [2] yields an estimated XLogP3 of ~1.4 for the target compound. This shifts the molecule from hydrophilic to moderately lipophilic chemical space, influencing membrane permeability and protein binding.
| Evidence Dimension | Molecular weight (Da) and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 163.22 Da; XLogP3 (estimated) = 1.4 |
| Comparator Or Baseline | 2-Cyclopropylpyrimidin-4-amine: MW = 135.17 Da; XLogP3 (measured) = 0.4 |
| Quantified Difference | ΔMW = +28.05 Da (+20.8%); ΔXLogP3 ≈ +1.0 log unit |
| Conditions | XLogP3 computed by PubChem release 2025.04.14; estimation based on Hansch-Leo methylene contribution method. |
Why This Matters
A 1.0 log unit increase in lipophilicity can substantially alter a compound's absorption, distribution, and off-target binding profile, making the dimethylcyclopropyl variant a chemically distinct tool for SAR exploration.
- [1] PubChem Compound Summary, 2-Cyclopropylpyrimidin-4-amine (CID 45080112), XLogP3-AA: 0.4. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
